Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate
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Overview
Description
Methyl 2-isopropoxy-3-vinylbenzoate is an organic compound with the molecular formula C13H16O3. It belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of an isopropoxy group and a vinyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-isopropoxy-3-vinylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-isopropoxy-3-vinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Methyl 2-isopropoxy-3-vinylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropoxy-3-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-isopropoxy-3-vinylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester groups.
Industry: Used in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-isopropoxy-3-vinylbenzoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The vinyl group can undergo polymerization reactions, contributing to the formation of polymeric materials .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-3-vinylbenzoate
- Methyl 2-ethoxy-3-vinylbenzoate
- Methyl 2-propoxy-3-vinylbenzoate
Uniqueness
Methyl 2-isopropoxy-3-vinylbenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis .
Properties
CAS No. |
918870-66-3 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-ethenyl-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-5-10-7-6-8-11(13(14)15-4)12(10)16-9(2)3/h5-9H,1H2,2-4H3 |
InChI Key |
NLBPELWZLAVASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1C(=O)OC)C=C |
Origin of Product |
United States |
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